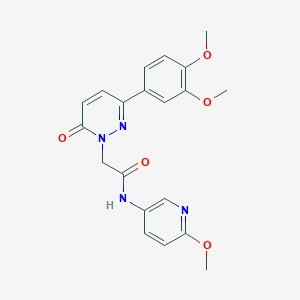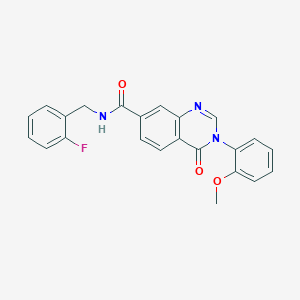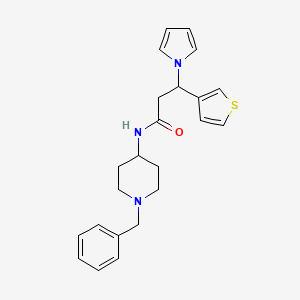![molecular formula C22H27N3O3 B10997889 N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10997889.png)
N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and various functional groups
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the coupling of tryptamine derivatives with various carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridine ring can be reduced using agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can act as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include:
- N-[2-(1H-indol-3-yl)ethyl]acrylamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 1H-Indole-3-ethanamine, N-methyl- These compounds share the indole moiety but differ in their functional groups and overall structure. The uniqueness of N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide lies in its combination of the indole and pyridine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H27N3O3 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(3-methoxypropyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C22H27N3O3/c1-15-13-16(2)25(11-6-12-28-3)22(27)20(15)21(26)23-10-9-17-14-24-19-8-5-4-7-18(17)19/h4-5,7-8,13-14,24H,6,9-12H2,1-3H3,(H,23,26) |
InChI Key |
CBAUIEJZZDCZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCCOC)C(=O)NCCC2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-dimethoxy-5-methyl-3-(piperidin-1-ylmethyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B10997811.png)
![(1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10997813.png)
![6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide](/img/structure/B10997818.png)
![4-[(8-chloro-7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10997819.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10997826.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B10997828.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B10997837.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B10997862.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10997869.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B10997872.png)
